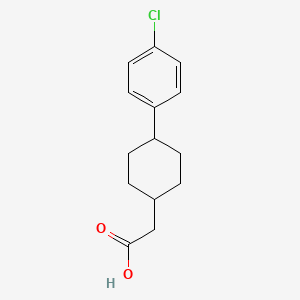

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17ClO2 |

|---|---|

Molecular Weight |

252.73 g/mol |

IUPAC Name |

2-[4-(4-chlorophenyl)cyclohexyl]acetic acid |

InChI |

InChI=1S/C14H17ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h5-8,10-11H,1-4,9H2,(H,16,17) |

InChI Key |

RMIURDNEETYYQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Esterification

Reactants :

- Acid : this compound

- Alcohol : Methanol

- Catalyst : Sulfuric acid (H₂SO₄) or organic bases (e.g., pyridine)

Conditions :

- Solvent : Dichloromethane (DCM) or acetic anhydride.

- Temperature : Reflux (40–60°C).

- Time : 2–24 hours.

Mechanism :

Esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and deprotonation to form the methyl ester.

Example :

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is synthesized in 90% yield using H₂SO₄ in DCM.

Step 2: Hydrolysis

Reactants :

- Ester : Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

- Reagent : Aqueous NaOH or HCl

Conditions :

Mechanism :

Base-promoted hydrolysis cleaves the ester to yield the carboxylic acid and methanol. Acidic hydrolysis follows similar kinetics but uses protonation of the ester oxygen.

Yield :

Hydrolysis typically achieves >90% yield for the acid.

Functional Group Transformations

Oxidation of Alcohols

Route :

- Synthesize Intermediate Alcohol : 2-(trans-4-(4-Chlorophenyl)cyclohexyl)ethanol.

- Oxidize to Acid : Using KMnO₄, CrO₃, or Na₂Cr₂O₇ in acidic conditions.

Example :

Primary alcohols oxidize to carboxylic acids under strong oxidizing conditions. For instance, cyclohexylmethanol derivatives yield acetic acid analogs.

Challenges :

- Over-oxidation to ketones or decarboxylation may occur.

- Stereoselectivity is critical to maintain the trans configuration.

Nucleophilic Substitution

Route :

- Introduce Leaving Group : Brominate or chlorinate the cyclohexane ring at the 2-position.

- Displace with Acetate : React with sodium acetate (CH₃COO⁻Na⁺) in polar aprotic solvents.

Example :

Bromo-substituted cyclohexane derivatives react with CH₃COO⁻ in DMF to form the acetic acid.

Conditions :

Direct Synthesis from Carboxylic Acid Precursors

Precursor : 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (compound 3).

Steps :

- Functionalize Cyclohexane : Introduce the acetic acid group at the 2-position via alkylation or coupling.

- Purify : Recrystallization from methanol or ethanol.

Example :

Coupling reactions (e.g., with naphthoquinones) or Grignard additions may position substituents.

Stereospecific Synthesis

Key Considerations :

- Trans Configuration : Maintained through stereospecific catalysts (e.g., chiral bases) or resolution of racemic mixtures.

- Crystallization : Polymorphic forms (e.g., Form I) are isolated via solvent combinations (e.g., methanol/water).

Data Tables

Table 1: Esterification and Hydrolysis Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Esterification | H₂SO₄, CH₃OH | DCM | Reflux | 24 h | 90% |

| Hydrolysis | NaOH, H₂O | EtOH/H₂O | 60°C | 2 h | >90% |

Table 2: Oxidation Methods

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6 h | 70–80% | |

| Na₂Cr₂O₇/H₂SO₄ | 80°C, 3 h | 65% |

Table 3: Nucleophilic Substitution

| Leaving Group | Reagent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|---|

| Br | CH₃COO⁻Na⁺ | DMF | TBAB | 100°C | 75% |

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

- Structure: Features a trans-4-aminocyclohexyl group instead of 4-chlorophenyl.

- This compound is often used as a synthetic intermediate for carbamate derivatives in antipsychotic drugs (e.g., Cariprazine synthesis) .

- Key Difference: Replacement of chlorophenyl with amino group alters pharmacokinetics, enhancing renal clearance but reducing membrane permeability .

(trans-4-{4-[({5-[(3,4-Difluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)amino]phenyl}cyclohexyl)acetic Acid

- Structure : Incorporates a difluorophenyl-oxadiazole moiety attached to the cyclohexyl ring.

- Properties : The electron-withdrawing fluorine atoms and oxadiazole ring enhance metabolic stability and receptor-binding affinity. This compound is patented for its anti-inflammatory and anticancer properties .

- Key Difference : The oxadiazole group introduces π-π stacking interactions, improving target selectivity compared to the simpler chlorophenyl analog .

2-(2-Chloro-4-hydroxyphenyl)acetic Acid

- Structure: A monocyclic derivative lacking the cyclohexyl ring, with chlorine and hydroxyl groups on the phenyl ring.

- Properties : Molecular weight 186.59 g/mol ; the hydroxyl group increases acidity (pKa ~3.1) and solubility in aqueous media. Used as a metabolite in herbicide degradation studies .

- Key Difference : Absence of the cyclohexyl ring reduces steric hindrance, enabling faster enzymatic metabolism .

Physicochemical Properties

Biological Activity

2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid, also known as a cyclohexylacetic acid derivative, has garnered attention due to its potential biological activities. This compound, with its unique structural features, is being investigated for various pharmacological applications, particularly in the fields of anti-inflammatory and antimicrobial therapies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexane ring substituted with a chlorophenyl group and a carboxylic acid moiety. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H19ClO2 |

| Molecular Weight | 274.77 g/mol |

| CAS Number | [Not specified in sources] |

Anti-inflammatory Effects

Research indicates that derivatives of cyclohexylacetic acids exhibit significant anti-inflammatory properties. In particular, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Case Study : A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in edema and inflammatory markers when compared to control groups.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary bioassays suggest moderate to strong activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Activity Level (MIC μg/mL) |

|---|---|

| Staphylococcus aureus | Moderate (32 μg/mL) |

| Escherichia coli | Moderate (64 μg/mL) |

| Candida albicans | Sensitive (16 μg/mL) |

- Research Findings : In vitro studies revealed that the compound exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its effects is thought to involve the modulation of specific signaling pathways associated with inflammation and microbial resistance. The compound may interact with cellular receptors or enzymes that are pivotal in inflammatory responses, leading to a reduction in inflammatory mediator release.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl group or the cyclohexane ring can enhance its efficacy and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.